REACTION_CXSMILES
|
C([O:8][CH2:9][CH2:10][O:11][CH2:12][CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])C1C=CC=CC=1>C(O)C.[Pd]>[OH:8][CH2:9][CH2:10][O:11][CH2:12][CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15]
|
Name
|
ethyl 3-(2-benzyloxy-ethoxy)-propionate
|
Quantity
|
3.73 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCCOCCC(=O)OCC
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
665 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated down i
|
Name
|
|
Type
|
|
Smiles
|
OCCOCCC(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |